
5-Bromo-6-methoxyisoquinoline
Vue d'ensemble
Description
5-Bromo-6-methoxyisoquinoline is a chemical compound with the linear formula C10H8O1N1Br1 . It is a solid substance with an average mass of 238.081 Da and a monoisotopic mass of 236.978912 Da .
Molecular Structure Analysis
The InChI key for 5-Bromo-6-methoxyisoquinoline is UHAJOUKNSQWSDL-UHFFFAOYSA-N . This key can be used to identify the compound in chemical databases and provides information about its molecular structure.Physical And Chemical Properties Analysis
5-Bromo-6-methoxyisoquinoline is a solid substance . Its average mass is 238.081 Da and its monoisotopic mass is 236.978912 Da . The compound’s linear formula is C10H8O1N1Br1 .Applications De Recherche Scientifique
Inhibition of Steroid 5α-Reductases
- Study: Baston, Palusczak, & Hartmann (2000) synthesized a range of 6-substituted 2-methoxy-quinolines and 1H-quinolin-2-ones using 6-bromo-2-methoxyquinoline. These compounds showed inhibition of steroid 5α-reductases, which are enzymes involved in the biosynthesis of androgens.
Synthesis Improvement for Drug Discovery
- Study: Nishimura & Saitoh (2016) utilized 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate in drug discoveries, and improved its synthesis process. This enhancement increased the yield by 18%, aiding in the quicker supply of the compound to medicinal laboratories.
Anticancer Activity
- Study: Kul Köprülü et al. (2018) evaluated various quinoline derivatives, including 6-Bromo-5-nitroquinoline, for their anticancer properties. These compounds exhibited significant antiproliferative activity against different cancer cell lines.
Antimycobacterial Activity
- Study: Upadhayaya et al. (2009) synthesized derivatives of 6-bromo-2-methoxy-quinolines and tested them for antimycobacterial activity against Mycobacterium tuberculosis. Some compounds showed significant growth inhibition of mycobacterial activity.
Cytotoxic Evaluation for Cancer Treatment
- Study: Delgado et al. (2012) synthesized isoquinolinequinones with substitutions like 7-Amino-6-bromoisoquinoline-5,8-quinone and evaluated their cytotoxic activity. These compounds displayed potent antitumor activity against various human cancer cell lines.
Preparation and NMR Analysis
- Study: McChesney, Sarangan, & Hufford (1984) focused on the preparation of monobromo-6-methoxy-8-aminoquinolines, providing insights into the effect of bromine substitution on NMR chemical shift patterns.
Safety and Hazards
5-Bromo-6-methoxyisoquinoline is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) . It has a GHS07 pictogram and a warning signal word . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Orientations Futures
The future directions for the use and study of 5-Bromo-6-methoxyisoquinoline are not clear from the available information. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting that it may have potential applications in scientific research. Further studies are needed to explore its properties and potential uses.
Propriétés
IUPAC Name |
5-bromo-6-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJOUKNSQWSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

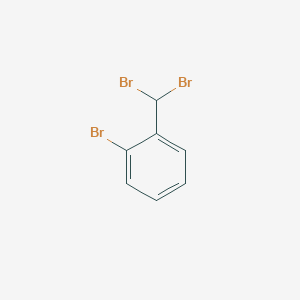
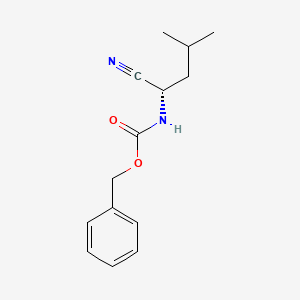
![Ethanol, 2,2'-[(4-nitrosophenyl)imino]bis-](/img/structure/B3189849.png)

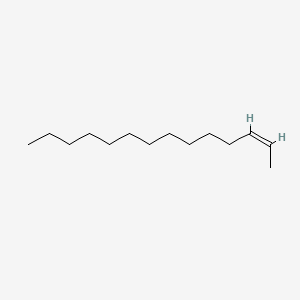

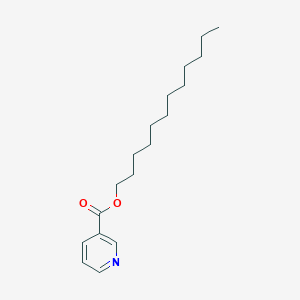
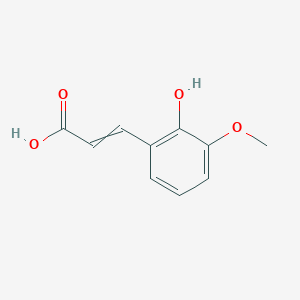
![(1r,2r,3s,4s)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3189901.png)


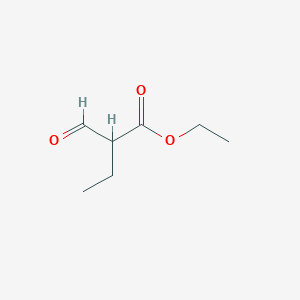

![2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B3189938.png)